1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Overview
Description
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic organic compound characterized by its fused ring structure, which includes a cyclopentyl group, an imidazo group, and a pyrazole group
Mechanism of Action
Target of Action
Similar compounds have been tested for cytotoxic activity against various leukemia cell lines .
Mode of Action
It’s known that the selective functionalization of the 1h-imidazo[1,2-b]pyrazole scaffold is achieved using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases (tmp = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
Pharmacokinetics
It’s known that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media , which could potentially impact its bioavailability.
Result of Action
Similar compounds have been shown to induce apoptosis in human leukemia cells at nanomolar concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions may vary depending on the starting materials and desired yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule in drug discovery.
Medicine: It could be explored for its therapeutic properties in treating various diseases.
Industry: Its unique chemical properties may be useful in the development of new materials and technologies.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines
Pyrazoles
Imidazoles
Benzimidazoles
Properties
IUPAC Name |
1-cyclopentylimidazo[1,2-b]pyrazole-7-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c12-10(13)9-7-14-16-6-5-15(11(9)16)8-3-1-2-4-8/h5-8H,1-4H2,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBGLXOCJLRPOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=C(C=N3)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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